molecular formula C14H22N2O2 B11863243 Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate

Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B11863243
M. Wt: 250.34 g/mol
InChI Key: FUPRDJXCZTVHOV-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate: is a spirocyclic compound with a unique structure that includes a spiro junction between a nonane ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds with potential biological activity .

Biology and Medicine: Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness: Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate stands out due to its cyano group, which imparts unique reactivity and potential biological activity. The presence of the cyano group can influence the compound’s interactions with biological targets, making it distinct from other similar spirocyclic compounds .

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-7-5-4-6-14(16)8-11(9-14)10-15/h11H,4-9H2,1-3H3

InChI Key

FUPRDJXCZTVHOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CC(C2)C#N

Origin of Product

United States

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